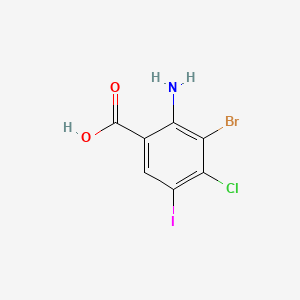
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is a halogenated aromatic compound with a complex structure It contains multiple halogen atoms (bromine, chlorine, and iodine) and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid typically involves multi-step organic reactions. One common approach is the halogenation of a suitable benzoic acid derivative, followed by the introduction of the amino group. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Halogenation Agents: Bromine, chlorine, and iodine sources are used for halogenation.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Organic solvents like dichloromethane and toluene are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-iodobenzoic acid
- 2-Amino-4-chloro-5-iodobenzoic acid
- 2-Amino-3-bromo-5-iodobenzoic acid
Uniqueness
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and iodine atoms provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C7H4BrClINO2 |
|---|---|
Molecular Weight |
376.37 g/mol |
IUPAC Name |
2-amino-3-bromo-4-chloro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrClINO2/c8-4-5(9)3(10)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13) |
InChI Key |
RQCHRGMNPYTZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Cl)Br)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


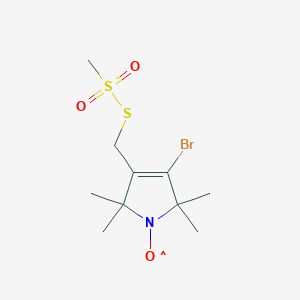
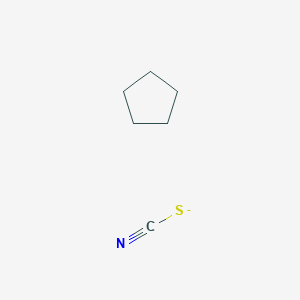
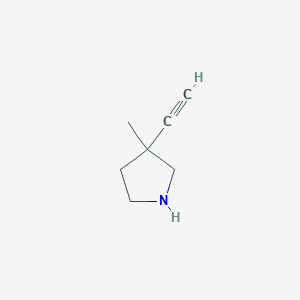
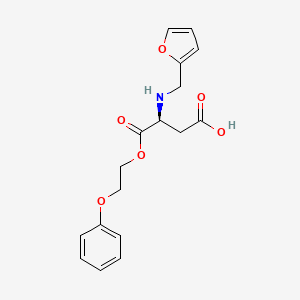


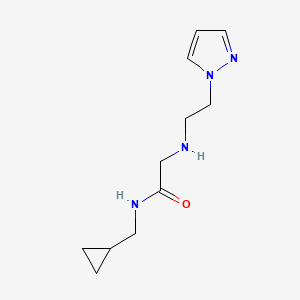
![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
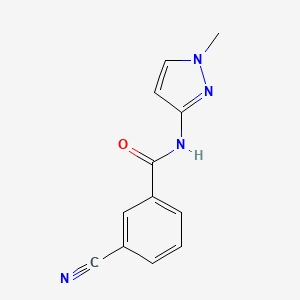
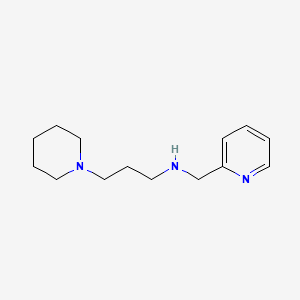

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
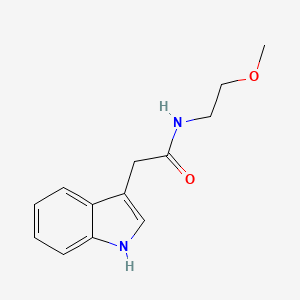
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
